PDE5 Inhibitory Potency: Gisadenafil Besylate Demonstrates Sub-Nanomolar to Low Nanomolar IC50
Gisadenafil Besylate exhibits potent inhibition of PDE5 with reported IC50 values ranging from 1.1 nM to 3.6 nM across independent assays [1]. In comparative context, this potency is comparable to vardenafil (IC50 = 0.14 nM) but exceeds that of sildenafil (IC50 = 3.5 nM) and tadalafil (IC50 = 6.7 nM) when assessed under similar native human enzyme conditions [2][3]. The variability in reported IC50 values for Gisadenafil reflects differences in assay conditions and enzyme source, but the compound consistently ranks among the most potent PDE5 inhibitors in its class .
| Evidence Dimension | PDE5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 nM – 3.6 nM (Gisadenafil Besylate) |
| Comparator Or Baseline | Sildenafil: 3.5 nM; Tadalafil: 6.7 nM; Vardenafil: 0.14 nM |
| Quantified Difference | Gisadenafil is ~3-fold more potent than sildenafil and ~6-fold more potent than tadalafil; ~8-fold less potent than vardenafil |
| Conditions | Human PDE5 derived from corpus cavernosum or recombinant enzyme; assays performed by multiple vendors and published studies |
Why This Matters
Potency is a primary determinant of effective dose and in vivo target engagement, but must be evaluated alongside selectivity and pharmacokinetics for experimental design.
- [1] Bertin Bioreagent. Gisadenafil (besylate) product datasheet. CAT N°: 31472. View Source
- [2] Bischoff E. Potency, selectivity, and consequences of nonselectivity of PDE inhibition. Int J Impot Res. 2004;16(Suppl 1):S11-S14. View Source
- [3] Nature Reviews Drug Discovery. Table 3: PDE inhibition and selectivity. Nat Rev Drug Discov. 2005;4:582. View Source
